Silane, trimethyl[2-(phenylthio)ethoxy]-
Description
Silane, trimethyl[2-(phenylthio)ethoxy]- is an organosilicon compound characterized by a trimethylsilane group attached to a 2-(phenylthio)ethoxy substituent. The phenylthioethoxy group introduces sulfur-based aromaticity and ether-like connectivity, which may influence its reactivity, stability, and applications in materials science, surface modification, or catalysis.
Properties
CAS No. |
16654-71-0 |
|---|---|
Molecular Formula |
C11H18OSSi |
Molecular Weight |
226.41 g/mol |
IUPAC Name |
trimethyl(2-phenylsulfanylethoxy)silane |
InChI |
InChI=1S/C11H18OSSi/c1-14(2,3)12-9-10-13-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChI Key |
HKIAJKAAQOMBLB-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OCCSC1=CC=CC=C1 |
Canonical SMILES |
C[Si](C)(C)OCCSC1=CC=CC=C1 |
Synonyms |
Trimethyl[2-(phenylthio)ethoxy]silane |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Sulfur-Containing Substituents
Silane, chlorodimethyl[3-[2-[(tridecafluorooctyl)thio]ethoxy]propyl]- (CAS 140369-28-4)
- Molecular Formula : C₁₅H₂₀ClF₁₃OSSi
- Molecular Weight : 558.90 g/mol
- Key Features: Contains a fluorinated thioether chain. The electron-withdrawing fluorine atoms enhance oxidative stability but reduce nucleophilicity compared to non-fluorinated thioethers. Applications likely include hydrophobic coatings or fluoropolymer modifications .
Plumbane, trimethyl(phenylthio)- (CAS 40560-63-2)
- Key Features: A lead analogue with a phenylthio group. Lead compounds are toxic, limiting their utility compared to silicon analogues .
DSPE-SS-PEG-Silane
- Molecular Formula: C₆₈H₁₃₉NO₅P₂S₂
- Key Features : Incorporates a disulfide (SS) bond and polyethylene glycol (PEG) chain. The disulfide enhances responsiveness to reducing environments (e.g., in drug delivery), while PEG improves biocompatibility. The phenylthio group in the target compound may offer milder redox activity compared to the disulfide .
Silanes with Ether or Aromatic Substituents
Trimethyl(3-phenyl-2-propenyl)-Silane
- Key Features : Features a propenyl group conjugated to a phenyl ring. The unsaturated bond enables polymerization or crosslinking, contrasting with the thioether’s stability. Market analysis indicates industrial use in adhesives and coatings .
Silane, trimethyl[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- (CAS 4071-95-8)
- Molecular Formula : C₆H₁₀F₆OSi
- Boiling Point : 90.5°C
- Key Features : Fluorinated substituents impart high thermal and chemical resistance. The electron-deficient trifluoromethyl group contrasts with the electron-rich phenylthioethoxy group, affecting solubility and surface interactions .
[2-(Allyloxy)ethoxy]trimethylsilane (CAS 26349-15-5)
- Key Features : Allyloxy groups enable radical-initiated grafting onto surfaces. The absence of sulfur reduces oxidative sensitivity compared to thioether-containing silanes .
Comparative Data Table
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing Silane, trimethyl[2-(phenylthio)ethoxy]-, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of silane derivatives with thioether linkages often involves nucleophilic substitution or thiol-ene reactions. For example, highlights challenges in thioether synthesis, such as avoiding harsh bases and transition-metal catalysts, which can degrade sulfur-containing intermediates. A scalable approach could use a two-step process: (1) reacting 2-(phenylthio)ethanol with a chlorosilane precursor (e.g., trimethylchlorosilane) in the presence of a mild base like triethylamine (Et₃N) in THF at room temperature (). Monitoring via thin-layer chromatography (TLC) and column purification ensures product isolation. Yield optimization requires strict anhydrous conditions to prevent siloxane byproducts .
Q. How can researchers characterize the structural and electronic properties of Silane, trimethyl[2-(phenylthio)ethoxy]-?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is critical for confirming the silane backbone and thioether linkage. For example, ²⁹Si NMR typically shows a resonance near +10–20 ppm for trimethylsilane groups. X-ray crystallography (as in ) can resolve bond lengths and angles, particularly the Si–O–C and S–C–C–O conformations. Mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies characteristic Si–O–C (∼1050 cm⁻¹) and C–S (∼700 cm⁻¹) stretches. Computational methods (DFT) can model electronic effects of the phenylthio group on silane reactivity .
Advanced Research Questions
Q. What are the key stability challenges for Silane, trimethyl[2-(phenylthio)ethoxy]- under varying experimental conditions, and how can they be mitigated?
- Methodological Answer : The compound’s stability is influenced by moisture sensitivity (due to hydrolyzable Si–O bonds) and thermal decomposition of the thioether group. emphasizes rigorous anhydrous handling (e.g., Schlenk techniques) and storage under inert gas. Thermal gravimetric analysis (TGA) can assess decomposition thresholds, while accelerated aging studies under controlled humidity (e.g., 40°C/75% RH) identify degradation products like silanols or disulfides. Stabilizers such as radical scavengers (e.g., BHT) may prolong shelf life in solution .
Q. How does the phenylthioethoxy moiety influence the reactivity of Silane, trimethyl[2-(phenylthio)ethoxy]- in surface functionalization or polymer grafting applications?
- Methodological Answer : The phenylthio group enhances surface adhesion via π-interactions or sulfur-metal coordination, as seen in analogous silane coupling agents ( ). For polymer grafting, the thioether’s radical stability enables thiol-ene "click" reactions. Experimental design should include:
- Substrate pretreatment (e.g., plasma cleaning for oxide surfaces).
- Solvent selection (e.g., toluene for hydrophobic compatibility).
- Post-functionalization analysis via XPS (to confirm S 2p signals) or AFM (to assess monolayer uniformity). Contradictions in grafting density may arise from competing hydrolysis; controlled humidity during deposition mitigates this .
Q. What analytical challenges arise when quantifying trace impurities in Silane, trimethyl[2-(phenylthio)ethoxy]-, and how can they be resolved?
- Methodological Answer : Trace impurities (e.g., residual chlorosilanes or disulfides) require high-resolution chromatographic separation. GC-MS with a non-polar column (e.g., DB-5) and electron-capture detection (ECD) enhances sensitivity for sulfur-containing byproducts. For quantification, calibrate against synthetic standards. Contradictions in impurity profiles across batches may stem from variability in starting materials (e.g., 2-(phenylthio)ethanol purity), necessitating strict QC via NMR and elemental analysis .
Data Contradiction and Resolution
Q. How should researchers address discrepancies in reported synthetic yields for Silane, trimethyl[2-(phenylthio)ethoxy]- across literature?
- Methodological Answer : Yield variations often arise from differences in silane precursor purity, base strength (e.g., Et₃N vs. stronger bases), or workup protocols. To resolve contradictions:
- Replicate reactions under standardized conditions (e.g., inert atmosphere, reagent ratios from ).
- Compare purification methods: column chromatography vs. distillation.
- Use control experiments to isolate variables (e.g., effect of THF vs. DCM on reaction kinetics). Statistical analysis (e.g., ANOVA) identifies significant factors .
Safety and Handling
Q. What safety protocols are critical when handling Silane, trimethyl[2-(phenylthio)ethoxy]- in laboratory settings?
- Use PPE (nitrile gloves, safety goggles) to prevent skin/eye contact.
- Conduct reactions in fume hoods to avoid inhalation of volatile silanes.
- Neutralize waste with aqueous bicarbonate before disposal.
- Emergency procedures: For spills, apply inert adsorbents (vermiculite) and avoid water to prevent exothermic hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
